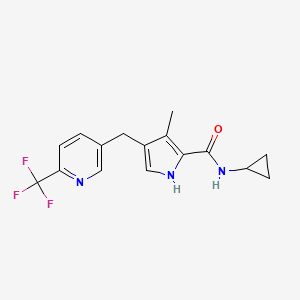

DSM502

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-3-methyl-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O/c1-9-11(8-21-14(9)15(23)22-12-3-4-12)6-10-2-5-13(20-7-10)16(17,18)19/h2,5,7-8,12,21H,3-4,6H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOVOYRODSYDMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC=C1CC2=CN=C(C=C2)C(F)(F)F)C(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of DSM502 Action in Plasmodium falciparum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of DSM502, a promising antimalarial compound, against Plasmodium falciparum, the deadliest species of malaria parasite. This document details the molecular target of this compound, its inhibitory activity, the experimental protocols used to elucidate its function, and the mechanisms by which the parasite can develop resistance.

Executive Summary

This compound is a potent and selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Unlike their human hosts, malaria parasites are entirely reliant on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication.[2][3] By targeting PfDHODH, this compound effectively halts parasite proliferation. This guide will delve into the specifics of this interaction, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical and experimental processes.

The Molecular Target: Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)

The primary molecular target of this compound is the enzyme dihydroorotate dehydrogenase of P. falciparum (PfDHODH).[1] This enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[3][4]

Plasmodium species are incapable of salvaging pyrimidines from their host and therefore depend exclusively on their own de novo synthesis pathway for survival and replication.[2][3] This dependency makes PfDHODH an attractive target for antimalarial drug development, as its inhibition directly leads to parasite death. The significant structural differences between the parasite and human DHODH enzymes allow for the development of highly selective inhibitors like this compound, minimizing off-target effects and potential toxicity in the human host.[5][6]

The Pyrimidine Biosynthesis Pathway

The diagram below illustrates the de novo pyrimidine biosynthesis pathway in P. falciparum and the critical step inhibited by this compound.

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key inhibitory concentrations against the target enzyme and the parasite.

Table 1: In Vitro Enzymatic Inhibition

| Enzyme Target | IC50 (nM) | Reference |

| P. falciparum DHODH (PfDHODH) | 20 | [5] |

| P. vivax DHODH (PvDHODH) | 14 | [5] |

| Human DHODH | No inhibition | [5] |

Table 2: In Vitro Parasite Growth Inhibition

| P. falciparum Strain | EC50 (nM) | Reference |

| 3D7 | 14 | [5] |

Table 3: In Vivo Efficacy in Mouse Models

| Study Parameter | Value | Reference |

| Parasite Clearance (10 mg/kg, p.o.) | 97% | [5] |

| Parasite Clearance (50 mg/kg, p.o.) | 97% | [5] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

PfDHODH Inhibition Assay

This assay measures the enzymatic activity of PfDHODH in the presence of an inhibitor. The activity is monitored by the reduction of a dye, 2,6-dichloroindophenol (DCIP).

Protocol:

-

Reagents and Buffer:

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.

-

Substrates: L-dihydroorotate, decylubiquinone.

-

Indicator Dye: 2,6-dichloroindophenol (DCIP).

-

Enzyme: Recombinant PfDHODH.

-

Inhibitor: this compound.

-

-

Procedure:

-

The assay is conducted in a 384-well plate format.

-

To each well, add 50 µL of assay buffer containing 175 µM L-dihydroorotate, 18 µM decylubiquinone, and 95 µM DCIP.[3]

-

Add varying concentrations of this compound to the wells.

-

Initiate the reaction by adding 12.5 nM of PfDHODH to each well.[3]

-

Incubate the plate at room temperature for 20 minutes.[3]

-

Measure the absorbance at 600 nm using a plate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

P. falciparum In Vitro Growth Inhibition Assay

This assay determines the efficacy of an antimalarial compound against the blood stages of P. falciparum in culture.

Protocol:

-

Materials:

-

P. falciparum culture (e.g., 3D7 strain).

-

Human red blood cells.

-

Culture medium (e.g., RPMI 1640 supplemented with AlbuMAX).

-

DNA-intercalating dye (e.g., SYBR Green I).

-

96-well plates.

-

-

Procedure:

-

Synchronize the parasite culture to the ring stage.

-

Prepare serial dilutions of this compound in the culture medium.

-

Plate the parasitized red blood cells at a specific parasitemia (e.g., 0.5%) and hematocrit in the 96-well plates.

-

Add the this compound dilutions to the wells.

-

Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).[3]

-

After incubation, lyse the red blood cells and add SYBR Green I dye.

-

Measure the fluorescence intensity, which is proportional to the amount of parasite DNA.

-

The EC50 value is determined by plotting the percentage of growth inhibition against the logarithm of the drug concentration.

-

Experimental Workflow for Inhibitor Characterization

The following diagram outlines the typical workflow for identifying and characterizing a PfDHODH inhibitor like this compound.

Mechanism of Resistance

Resistance to DHODH inhibitors can emerge through mutations in the pfdhodh gene.[7] These mutations typically occur in or near the drug-binding site, altering the enzyme's affinity for the inhibitor while ideally preserving its catalytic function. For the related triazolopyrimidine inhibitor DSM265, a G181C mutation has been identified in resistant parasite lines.[7] This mutation is located in the inhibitor-binding pocket and reduces the potency of the drug.[7] Continuous monitoring for the emergence of such mutations is crucial for the long-term viability of PfDHODH inhibitors as antimalarial agents.

Conclusion

This compound's mechanism of action, centered on the selective inhibition of the essential P. falciparum enzyme PfDHODH, represents a highly promising strategy for antimalarial therapy. Its potent activity against the parasite and selectivity over the human enzyme underscore its potential as a clinical candidate. A thorough understanding of its interaction with PfDHODH, the methods to assess its efficacy, and the potential for resistance are critical for its continued development and deployment in the fight against malaria.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 2. Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with anti-malarial activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Target of DSM502: A Technical Guide to Dihydroorotate Dehydrogenase in Malaria Parasites

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the molecular target and mechanism of action of the antimalarial compound DSM502. The document provides a comprehensive overview of the target enzyme, dihydroorotate dehydrogenase (DHODH), its role in the essential pyrimidine biosynthesis pathway of Plasmodium falciparum, and the experimental methodologies used to validate it as a drug target.

Executive Summary

This compound is a selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. Unlike their human hosts, malaria parasites lack a pyrimidine salvage pathway, making them entirely dependent on this de novo synthesis for survival and replication. This dependency validates PfDHODH as a promising target for antimalarial drug development. This compound exhibits potent and selective inhibition of PfDHODH at nanomolar concentrations, with minimal activity against the human ortholog, ensuring a favorable safety profile. This guide will explore the biochemical and structural basis of this compound's activity, the experimental protocols for its characterization, and its impact on the parasite's metabolic pathways.

The Target: Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)

PfDHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2] This enzymatic reaction is essential for the synthesis of pyrimidine nucleotides, which are vital for DNA and RNA replication, processes that are highly active during the parasite's rapid proliferation within the host.[3] The genetic validation of PfDHODH as an essential enzyme in P. falciparum confirms its suitability as a drug target.[4]

Quantitative Data on this compound Inhibition

This compound demonstrates potent and selective inhibitory activity against PfDHODH. The following table summarizes key quantitative data from various studies.

| Parameter | P. falciparum DHODH (PfDHODH) | P. vivax DHODH (PvDHODH) | Human DHODH | P. falciparum 3D7 cells (EC50) | Reference |

| IC50 | 20 nM | 14 nM | No inhibition | 14 nM | [3] |

Experimental Protocols

This section details the key experimental methodologies used to identify, characterize, and validate the interaction between this compound and PfDHODH.

Recombinant PfDHODH Expression and Purification

The production of active, recombinant PfDHODH is a prerequisite for in vitro enzymatic assays and structural studies.

Objective: To express and purify recombinant PfDHODH from E. coli.

Methodology:

-

Gene Synthesis and Cloning: The gene encoding PfDHODH (with the N-terminal mitochondrial targeting sequence removed) is synthesized and cloned into an expression vector, such as pET, often with a polyhistidine tag to facilitate purification.

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific concentration (e.g., 0.1 mM) and the culture is incubated at a controlled temperature (e.g., 37°C) for a defined period (e.g., 48 hours).[5][6][7]

-

Cell Lysis and Solubilization: Bacterial cells are harvested by centrifugation and lysed. As PfDHODH is a membrane-associated protein, solubilization from the membrane fraction is achieved using detergents.

-

Purification: The recombinant protein is purified from the cell lysate using affinity chromatography, such as Immobilized Metal Affinity Chromatography (IMAC), followed by further purification steps like ion exchange and size-exclusion chromatography to achieve high purity.[5][6][7]

PfDHODH Enzyme Inhibition Assay

This assay is used to determine the inhibitory potency (IC50) of compounds like this compound against PfDHODH.

Objective: To measure the in vitro inhibition of PfDHODH activity by this compound.

Methodology:

-

Reaction Mixture: The assay is typically performed in a 384-well plate format in a buffer solution (e.g., 100 mM HEPES, pH 8.0) containing 150 mM NaCl, 5% glycerol, and 0.05% Triton X-100.[1]

-

Enzyme and Substrates: A defined concentration of purified recombinant PfDHODH (e.g., 12.5 nM) is added to the reaction mixture along with its substrates: L-dihydroorotate (e.g., 175 µM) and a ubiquinone analog such as decylubiquinone (e.g., 18 µM).[1]

-

Inhibitor Addition: this compound is added at varying concentrations to determine a dose-response curve.

-

Detection: The enzymatic reaction, which involves the reduction of ubiquinone, is coupled to the reduction of a chromogenic or fluorogenic reporter molecule. A common method monitors the reduction of 2,6-dichloroindophenol (DCIP) at 600 nm.[1] Alternatively, a fluorescence-based assay using resazurin, which is reduced to the fluorescent resorufin, can be employed for high-throughput screening.[8]

-

Data Analysis: The percentage of enzyme inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is calculated from the resulting sigmoidal dose-response curve.[1]

X-ray Crystallography of PfDHODH-DSM502 Complex

Structural studies provide a detailed view of the inhibitor binding site and the molecular interactions that mediate inhibition.

Objective: To determine the three-dimensional structure of PfDHODH in complex with this compound.

Methodology:

-

Crystallization: The purified recombinant PfDHODH is co-crystallized with the inhibitor. This often requires optimization of protein constructs, such as deleting flexible surface loops, to obtain high-quality crystals.[1][9] Crystals are grown using vapor diffusion methods with specific precipitants and buffer conditions.

-

Data Collection: The crystals are cryo-cooled and diffraction data are collected using a high-intensity X-ray source, such as a synchrotron beamline.[9]

-

Structure Determination and Refinement: The crystal structure is solved using molecular replacement with a known DHODH structure as a search model.[9] The initial model is then refined against the collected diffraction data to produce a final, high-resolution structure of the PfDHODH-inhibitor complex.[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the pyrimidine biosynthesis pathway in Plasmodium falciparum and the experimental workflow for identifying and characterizing PfDHODH inhibitors.

Figure 1: The de novo pyrimidine biosynthesis pathway in Plasmodium falciparum.

Figure 2: Workflow for the discovery and development of PfDHODH inhibitors.

Conclusion

This compound's selective and potent inhibition of Plasmodium falciparum dihydroorotate dehydrogenase underscores the validity of this enzyme as a prime antimalarial drug target. The parasite's absolute reliance on the de novo pyrimidine biosynthesis pathway provides a clear therapeutic window, allowing for targeted disruption of parasite replication with minimal impact on the human host. The detailed experimental protocols and structural insights presented in this guide provide a solid foundation for further research and development of novel DHODH inhibitors to combat malaria.

References

- 1. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. scielo.br [scielo.br]

- 8. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The X-ray structure of Plasmodium falciparum dihydroorotate dehydrogenase bound to a potent and selective N-phenylbenzamide inhibitor reveals novel binding-site interactions - PMC [pmc.ncbi.nlm.nih.gov]

DSM502: A Selective Dihydroorotate Dehydrogenase (DHODH) Inhibitor for Antimalarial Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

DSM502 is a novel, potent, and selective inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway of the malaria parasite. Unlike the human host, Plasmodium parasites are entirely reliant on this pathway for survival, making DHODH a highly attractive target for antimalarial drug development. This compound, a pyrrole-based compound, demonstrates nanomolar potency against both Plasmodium falciparum and Plasmodium vivax DHODH while exhibiting excellent selectivity with no significant inhibition of the mammalian ortholog. This selectivity profile, coupled with demonstrated in vivo efficacy in a mouse model of malaria, positions this compound as a promising lead compound for the development of new antimalarial agents. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with the evaluation of this compound.

Introduction

Malaria remains a significant global health challenge, with increasing parasite resistance to existing therapies necessitating the discovery and development of novel antimalarial drugs with new mechanisms of action. The de novo pyrimidine biosynthesis pathway is essential for the proliferation of the malaria parasite, which, unlike its human host, cannot salvage pyrimidines from the host environment. Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth and rate-limiting step in this pathway, the oxidation of dihydroorotate to orotate. The significant structural differences between the parasite and human DHODH enzymes allow for the development of species-selective inhibitors.

This compound (N-cyclopropyl-3-methyl-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide) emerged from a lead optimization program of a pyrrole-based chemical series. It exhibits potent and selective inhibition of Plasmodium DHODH, leading to the disruption of pyrimidine synthesis and subsequent parasite death.

Mechanism of Action

This compound acts as a selective inhibitor of Plasmodium DHODH. By binding to the enzyme, it blocks the conversion of dihydroorotate to orotate, a crucial step in the de novo synthesis of pyrimidines (uridine monophosphate - UMP), which are essential for the synthesis of DNA, RNA, and other vital macromolecules in the parasite.

Figure 1: Simplified signaling pathway of DHODH inhibition by this compound.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Target/Assay | Species/Strain | IC50 (nM) | EC50 (nM) |

| DHODH | P. falciparum | 20 | - |

| DHODH | P. vivax | 14 | - |

| Whole Cell | P. falciparum 3D7 | - | 14 |

| DHODH | Human | >100,000 | - |

Table 2: In Vivo Efficacy of this compound in a P. falciparum SCID Mouse Model

| Dose (mg/kg) | Dosing Regimen | Parasite Clearance (%) |

| 10 | p.o. once daily for 4 days | 97 |

| 50 | p.o. once daily for 4 days | 97 |

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value (at 18.3 mg/kg, single p.o. dose) | Value (at 50 mg/kg, single p.o. dose) | Value (at 2.8 mg/kg, single i.v. dose) |

| Oral Bioavailability (%) | >100 | >100 | - |

| t1/2 (h) | 2.6 | 3.6 | 2.8 |

| Cmax (µM) | 8.4 | 42.3 | - |

| Plasma Clearance (mL/min/kg) | - | - | 26.1 |

| Vss (L/kg) | - | - | 1.2 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

DHODH Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.

-

Enzyme and Substrate Preparation: Recombinant P. falciparum and P. vivax DHODH are expressed and purified. Dihydroorotate (DHO) is used as the substrate, and decylubiquinone is used as the electron acceptor.

-

Assay Reaction: The reaction is typically performed in a 96-well plate format. The reaction mixture contains buffer, the respective DHODH enzyme, and varying concentrations of the test compound (e.g., this compound).

-

Initiation and Incubation: The reaction is initiated by the addition of DHO. The plate is incubated at a controlled temperature (e.g., 25°C).

-

Detection: The reduction of decylubiquinone is coupled to the reduction of a chromogenic substrate, such as 2,6-dichloroindophenol (DCIP), which can be monitored spectrophotometrically at a specific wavelength (e.g., 600 nm).

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.

In Vitro P. falciparum Growth Inhibition Assay

This assay determines the potency of a compound against the growth of malaria parasites in a red blood cell culture.

-

Parasite Culture: Asexual stages of P. falciparum (e.g., 3D7 strain) are maintained in a continuous in vitro culture in human erythrocytes in a complete culture medium.

-

Assay Setup: The assay is performed in a 96-well plate. Asynchronous parasite cultures are diluted to a specific parasitemia and hematocrit. Test compounds are serially diluted and added to the wells.

-

Incubation: The plates are incubated for a defined period (e.g., 72 hours) under a specific gas mixture (e.g., 5% CO2, 5% O2, 90% N2) at 37°C.

-

Growth Measurement: Parasite growth is quantified using a fluorescent DNA-binding dye (e.g., SYBR Green I). The plate is lysed, and the fluorescence is measured using a plate reader.

-

Data Analysis: The EC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated by fitting the fluorescence data to a dose-response curve.

P. falciparum SCID Mouse Model of Efficacy

This in vivo model assesses the efficacy of an antimalarial compound in a mammalian host.

-

Animal Model: Severe combined immunodeficient (SCID) mice are engrafted with human erythrocytes.

-

Infection: The mice are infected with P. falciparum parasites.

-

Treatment: Once a stable parasitemia is established, the mice are treated with the test compound (e.g., this compound) via a specific route (e.g., oral gavage) and dosing regimen. A vehicle control group is also included.

-

Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.

-

Efficacy Determination: The efficacy of the compound is determined by the reduction in parasitemia in the treated group compared to the vehicle control group.

Visualizations

The following diagrams illustrate the experimental workflow for the evaluation of this compound and the logical relationship of its mechanism of action.

Figure 2: Experimental workflow for the evaluation of this compound.

Figure 3: Logical flow of this compound's antimalarial action.

Conclusion

This compound is a highly promising antimalarial lead compound that selectively targets Plasmodium DHODH. Its potent in vitro activity against both major human malaria parasites, excellent selectivity over the human enzyme, and demonstrated in vivo efficacy underscore its potential for further development. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in the advancement of DHODH inhibitors as a novel class of antimalarial therapeutics.

The Discovery and Synthesis of DSM502: A Potent Inhibitor of Plasmodium Dihydroorotate Dehydrogenase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and mechanism of action of DSM502, a promising antimalarial compound. This compound is a pyrrole-based inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the pyrimidine biosynthesis pathway of the malaria parasite. This document provides a comprehensive overview of the lead optimization process, detailed experimental protocols for its synthesis and evaluation, and a summary of its potent in vitro and in vivo activity. The content herein is intended to serve as a valuable resource for researchers in the field of antimalarial drug discovery and development.

Introduction

Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant Plasmodium falciparum strains necessitating the development of novel therapeutics with new mechanisms of action.[1] The parasite's pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA, presents a key therapeutic target. Unlike humans, who can salvage pyrimidines from their host, Plasmodium parasites are primarily dependent on the de novo synthesis pathway, making the enzymes in this pathway attractive targets for selective inhibition.[2]

One such enzyme is dihydroorotate dehydrogenase (DHODH), which catalyzes the oxidation of dihydroorotate to orotate.[2] The discovery of DSM265, a triazolopyrimidine-based inhibitor of PfDHODH, validated this enzyme as a druggable target for malaria.[3] Building on this, a pyrrole-based series of PfDHODH inhibitors was identified through a target-based screen, leading to a lead optimization program that ultimately yielded this compound.[3][4] this compound demonstrates potent and selective inhibition of PfDHODH, with excellent activity against P. falciparum in both in vitro and in vivo models.[4]

Discovery and Lead Optimization

The journey to this compound began with the identification of a pyrrole-based hit compound, DSM43, from a target-based screen against PfDHODH.[4] While DSM43 showed promising initial activity, it required significant optimization to improve its potency, pharmacokinetic properties, and reduce off-target effects. A structure-guided lead optimization program was initiated, leveraging computational modeling and X-ray crystallography to understand the binding interactions of the pyrrole scaffold within the active site of PfDHODH.[4][5][6]

This iterative process of design, synthesis, and testing focused on modifying various substituents on the pyrrole core to enhance binding affinity and improve drug-like properties. Key modifications included the introduction of a trifluoromethyl group and optimization of the aryl side chain, which led to a significant increase in potency and selectivity against the parasite enzyme over the human homolog.[3][4] This optimization effort culminated in the identification of this compound as a lead candidate with a favorable overall profile.[4]

Mechanism of Action

This compound exerts its antimalarial effect by inhibiting the enzymatic activity of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[5][7] This enzyme is a crucial component of the de novo pyrimidine biosynthesis pathway, which is responsible for the synthesis of pyrimidine nucleotides required for DNA and RNA replication in the parasite.[2] By binding to the active site of PfDHODH, this compound blocks the conversion of dihydroorotate to orotate, thereby depleting the parasite's pyrimidine pool and inhibiting its growth and replication.[2][4]

The following diagram illustrates the pyrimidine biosynthesis pathway in P. falciparum and the point of inhibition by this compound.

Caption: Pyrimidine biosynthesis pathway in P. falciparum and inhibition by this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, as detailed in the supplementary information of the primary literature.[4] The general synthetic scheme is outlined below.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step protocol for the chemical synthesis of this compound is provided in the supporting information of Kokkonda et al., J. Med. Chem. 2020, 63, 9, 4929–4956.[4] The synthesis generally involves the construction of the core pyrrole scaffold followed by the introduction of the various substituents through cross-coupling and functional group manipulation reactions.

Biological Evaluation

The biological activity of this compound was assessed through a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.

In Vitro Activity

This compound demonstrated potent inhibitory activity against PfDHODH and whole-cell P. falciparum parasites. The quantitative data from these assays are summarized in the table below.

| Assay | Parameter | Value | Reference |

| PfDHODH Inhibition | IC50 | 20 nM | [4] |

| P. falciparum 3D7 Growth Inhibition | EC50 | 14 nM | [4] |

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a P. falciparum severe combined immunodeficient (SCID) mouse model.[4][8] This model allows for the study of the compound's activity against the human malaria parasite in a living organism.

| Model | Dose | Efficacy | Reference |

| P. falciparum SCID Mouse | 10 and 50 mg/kg (p.o. once daily for 4 days) | 97% parasite clearance | [4] |

Experimental Protocols

Detailed protocols for the biological evaluation of this compound are provided in the primary literature and their supplementary materials.[1][4] A general workflow for the in vitro and in vivo assays is depicted below.

Caption: Workflow for the biological evaluation of this compound.

The enzymatic activity of PfDHODH is typically measured using a spectrophotometric assay that monitors the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.[1] The assay is performed in the presence of varying concentrations of the inhibitor to determine the IC50 value.

The in vitro activity against P. falciparum is commonly assessed using a SYBR Green I-based fluorescence assay.[9] This method measures the proliferation of parasites in cultured red blood cells by quantifying the amount of parasitic DNA. The EC50 value is determined by measuring parasite growth across a range of inhibitor concentrations.

SCID mice are engrafted with human red blood cells and subsequently infected with P. falciparum. The infected mice are then treated with the test compound, and the level of parasitemia is monitored over time by microscopic examination of blood smears or by flow cytometry.[8][10] The efficacy of the compound is determined by the reduction in parasitemia compared to untreated control animals.

Pharmacokinetics

Pharmacokinetic studies of this compound were conducted in mice to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties.[4] The key pharmacokinetic parameters are summarized below.

| Parameter | Value (Dose) | Reference |

| Oral Bioavailability (F%) | >100% (18.3 and 50 mg/kg) | [4] |

| Half-life (t1/2) | 2.6, 3.6 h (18.3 and 50 mg/kg p.o.) | [4] |

| Cmax | 8.4, 42.3 µM (18.3 and 50 mg/kg p.o.) | [4] |

| Plasma Clearance | 26.1 mL/min/kg (2.8 mg/kg i.v.) | [4] |

| Volume of Distribution (Vss) | 1.2 L/kg (2.8 mg/kg i.v.) | [4] |

Conclusion

This compound is a potent and selective inhibitor of P. falciparum dihydroorotate dehydrogenase that has demonstrated significant promise as a potential antimalarial drug candidate. Its discovery through a rigorous, structure-guided lead optimization program highlights the effectiveness of this approach in modern drug discovery. The compound exhibits excellent in vitro activity against the parasite and robust in vivo efficacy in a relevant animal model of malaria. The detailed synthetic and biological protocols provided in the referenced literature offer a solid foundation for further research and development of this and related compounds. This technical guide provides a comprehensive summary of the key data and methodologies related to this compound, serving as a valuable resource for the scientific community dedicated to combating malaria.

References

- 1. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]

- 3. Lead Optimization of a Pyrrole-Based Dihydroorotate Dehydrogenase Inhibitor Series for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Parasite-Host Dynamics throughout Antimalarial Drug Development Stages Complicate the Translation of Parasite Clearance - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DSM502 in the Inhibition of Pyrimidine Biosynthesis in Parasites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The de novo pyrimidine biosynthesis pathway is a crucial metabolic process for the proliferation of many parasitic organisms, including the causative agent of malaria, Plasmodium falciparum. Unlike their mammalian hosts, these parasites often lack pyrimidine salvage pathways, rendering them entirely dependent on their own machinery for the synthesis of essential pyrimidines required for DNA and RNA replication. This dependency makes the enzymes of the de novo pathway attractive targets for chemotherapeutic intervention. DSM502, a pyrrole-based compound, has emerged as a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, its inhibitory effects on parasite growth, and the experimental methodologies used to characterize its activity.

Introduction: The Parasite Pyrimidine Biosynthesis Pathway - A Validated Drug Target

Parasites such as Plasmodium species have a high rate of nucleic acid synthesis during their replicative stages within the host[1]. The inability of these parasites to salvage preformed pyrimidines from their host makes the de novo pyrimidine biosynthesis pathway essential for their survival[2][3][4]. This metabolic vulnerability has been successfully exploited for the development of antiparasitic agents.

The de novo synthesis of pyrimidines involves a series of enzymatic steps, with dihydroorotate dehydrogenase (DHODH) catalyzing the oxidation of dihydroorotate to orotate[2][5]. The parasite DHODH is distinct from the human homolog, allowing for the development of selective inhibitors with minimal off-target effects in the host[5][6]. This compound is a potent inhibitor that specifically targets the parasite enzyme[7].

This compound: Mechanism of Action

This compound is a pyrrole-based inhibitor that exhibits nanomolar potency against Plasmodium DHODH[7]. It acts by binding to the ubiquinone binding site of the enzyme, a pocket adjacent to the flavin mononucleotide (FMN) cofactor[8][9]. This binding pocket is located between the N-terminal α-helices and the core β/α-barrel domain of the enzyme[8][9]. The species selectivity of this compound is attributed to amino acid differences in this binding site between the parasite and human DHODH enzymes[1][6]. X-ray crystallography studies of P. falciparum DHODH (PfDHODH) in complex with this compound analogs have revealed the specific molecular interactions that contribute to its high affinity and selectivity[1][3][8][9].

The inhibition of DHODH by this compound leads to the depletion of the pyrimidine pool within the parasite, thereby halting DNA and RNA synthesis and ultimately leading to parasite death[2].

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key efficacy data.

Table 1: In Vitro Inhibitory Activity of this compound against Parasite DHODH and Cell Growth

| Target | Species/Strain | IC50 / EC50 (nM) | Reference |

| DHODH | Plasmodium falciparum | 20 | [7] |

| DHODH | Plasmodium vivax | 14 | [7] |

| Whole Cell | P. falciparum 3D7 | 14 | [7] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in a Mouse Model

| Parameter | Value | Conditions | Reference |

| Parasite Clearance | 97% | 10 and 50 mg/kg; p.o. once daily for 4 days in SCID mice | [7] |

| Oral Bioavailability | >100% | 18.3 and 50 mg/kg; single p.o. in mice | [7] |

| Half-life (t1/2) | 2.6 - 3.6 h | 18.3 and 50 mg/kg; single p.o. in mice | [7] |

| Cmax | 8.4 - 42.3 µM | 18.3 and 50 mg/kg; single p.o. in mice | [7] |

| Plasma Clearance | 26.1 mL/min/kg | 2.8 mg/kg; single i.v. in mice | [7] |

| Volume of Distribution (Vss) | 1.2 L/kg | 2.8 mg/kg; single i.v. in mice | [7] |

Detailed Experimental Protocols

DHODH Enzyme Inhibition Assay

This protocol is adapted from methodologies described for the characterization of DHODH inhibitors[8].

Objective: To determine the in vitro inhibitory activity of this compound against Plasmodium falciparum DHODH.

Materials:

-

Recombinant P. falciparum DHODH

-

L-dihydroorotate

-

Decylubiquinone

-

2,6-dichloroindophenol (DCIP)

-

HEPES buffer (100 mM, pH 8.0)

-

NaCl (150 mM)

-

Glycerol (5%)

-

Triton X-100 (0.05%)

-

This compound

-

384-well microplates

-

Spectrophotometer

Procedure:

-

Prepare a reaction buffer containing 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, and 0.05% Triton X-100.

-

Add 25 µL of the reaction buffer to each well of a 384-well plate.

-

Prepare serial dilutions of this compound in the reaction buffer and add 5 µL to the appropriate wells. Include a vehicle control (DMSO).

-

Add 10 µL of recombinant P. falciparum DHODH (final concentration ~12.5 nM) to each well.

-

Initiate the reaction by adding 10 µL of a substrate mixture containing L-dihydroorotate (final concentration 175 µM), decylubiquinone (final concentration 18 µM), and DCIP (final concentration 95 µM).

-

Immediately measure the decrease in absorbance at 600 nm over time at a constant temperature (e.g., 25°C) using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using appropriate software (e.g., GraphPad Prism).

In Vitro Parasite Growth Inhibition Assay (SYBR Green I-based)

This protocol is based on the widely used SYBR Green I fluorescence assay for assessing antimalarial drug susceptibility[2][10][11].

Objective: To determine the in vitro efficacy of this compound against the erythrocytic stages of P. falciparum.

Materials:

-

Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain)

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI 1640 with L-glutamine, supplemented with HEPES, hypoxanthine, gentamicin, and Albumax II)

-

SYBR Green I nucleic acid stain

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

This compound

-

96-well microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

-

Add synchronized ring-stage parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well. Include parasite-only (positive control) and uninfected erythrocyte (negative control) wells.

-

Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

-

After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Subtract the background fluorescence from the uninfected erythrocyte control wells.

-

Calculate the percentage of parasite growth inhibition for each this compound concentration relative to the parasite-only control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Testing in a SCID Mouse Model

This protocol outlines a general procedure for assessing the in vivo efficacy of antimalarial compounds in a humanized mouse model[12].

Objective: To evaluate the in vivo efficacy of this compound in a P. falciparum-infected severe combined immunodeficient (SCID) mouse model.

Materials:

-

SCID mice

-

P. falciparum-infected human erythrocytes

-

This compound formulated for oral administration

-

Vehicle control

-

Giemsa stain

-

Microscope

Procedure:

-

Engraft SCID mice with human erythrocytes.

-

Infect the engrafted mice with P. falciparum-infected erythrocytes.

-

Monitor the parasitemia daily by preparing thin blood smears from tail blood and staining with Giemsa.

-

Once a stable parasitemia is established (e.g., 1-2%), randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group at the desired dose and frequency (e.g., once daily for 4 days). Administer the vehicle to the control group.

-

Continue to monitor parasitemia daily for the duration of the treatment and for a follow-up period to check for recrudescence.

-

Calculate the percentage of parasite clearance for the treatment group compared to the control group.

-

Monitor the mice for any signs of toxicity.

Mechanisms of Resistance

Resistance to DHODH inhibitors can emerge through mutations in the drug-binding site of the enzyme[13][14]. These mutations can reduce the binding affinity of the inhibitor, thereby decreasing its efficacy[14]. In vitro selection studies with DHODH inhibitors have identified specific point mutations in the P. falciparum DHODH gene that confer resistance[13]. Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and for monitoring the potential emergence of resistance in the field.

Conclusion

This compound is a promising antimalarial candidate that effectively targets the essential de novo pyrimidine biosynthesis pathway in parasites by inhibiting DHODH. Its high potency and selectivity, coupled with favorable pharmacokinetic properties, underscore the potential of this compound class for the treatment and prevention of malaria. The detailed experimental protocols provided in this guide serve as a resource for researchers in the field of antimalarial drug discovery and development, facilitating the evaluation of novel DHODH inhibitors and contributing to the global effort to combat this devastating disease.

References

- 1. Structural Plasticity of Malaria Dihydroorotate Dehydrogenase Allows Selective Binding of Diverse Chemical Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iddo.org [iddo.org]

- 3. The X-ray structure of Plasmodium falciparum dihydroorotate dehydrogenase bound to a potent and selective N-phenylbenzamide inhibitor reveals novel binding-site interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi [bio-protocol.org]

- 8. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 11. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Parasite-Host Dynamics throughout Antimalarial Drug Development Stages Complicate the Translation of Parasite Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fda.gov [fda.gov]

- 14. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Nexus: A Technical Guide to the DSM502 Binding Site on Plasmodium Dihydroorotate Dehydrogenase

For Immediate Release

[CITY, State] – [Date] – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the binding site of the antimalarial candidate DSM502 to its target, Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH). By elucidating the molecular interactions and summarizing key quantitative data, this document aims to accelerate the structure-guided design of next-generation therapies to combat malaria.

Plasmodium falciparum, the most lethal species of the malaria parasite, is critically dependent on the de novo synthesis of pyrimidines for its survival, as it lacks the salvage pathways present in its human host.[1][2] This dependency makes PfDHODH, a key enzyme in this pathway, a highly attractive target for drug development.[1] this compound, an optimized lead from a pyrrole-based inhibitor series, demonstrates the potential to effectively inhibit this crucial parasitic enzyme.

Quantitative Analysis of Inhibitor Binding

The binding affinity of various inhibitors to PfDHODH has been quantified through enzymatic assays, providing a clear picture of their potency. While specific Ki or IC50 values for this compound are not publicly available, the data for its parent pyrrole-based series and the structurally related, clinically evaluated triazolopyrimidine inhibitor DSM265 offer significant insights.

| Inhibitor Class | Representative Compound | PfDHODH IC50 (nM) | Human DHODH IC50 (nM) | Selectivity Index (Human/Pf) | Reference |

| Pyrrole-based | Analog Series | Potent nM range | >20,000 | High | [3] |

| Triazolopyrimidine | DSM265 | 0.58 | >20,000 | >34,000 | [4] |

| N-Phenylbenzamide | DSM59 | Potent nM range | - | - | [5] |

| Thiophene carboxamide | Genz-667348 | Low nM range | - | - | [6] |

Table 1: Comparative Inhibitory Potency against DHODH. The table highlights the high potency and selectivity of various inhibitor classes for the Plasmodium falciparum enzyme over the human homolog.

The Molecular Architecture of the Binding Site

The inhibitor binding site of PfDHODH is a largely hydrophobic pocket located adjacent to the flavin mononucleotide (FMN) cofactor and is believed to overlap with the binding site for coenzyme Q (CoQ).[5][7] X-ray crystallographic studies of PfDHODH in complex with various inhibitors have revealed key amino acid residues that are critical for inhibitor binding.

| Interacting Residue | Type of Interaction | Inhibitor Class Involved | PDB ID for Reference | Reference |

| His185 | Hydrogen Bond | Triazolopyrimidines, N-Phenylbenzamides | 3I65, 4RX0 | [4][7] |

| Arg265 | Hydrogen Bond | Triazolopyrimidines, N-Phenylbenzamides | 3I65, 4RX0 | [4][7] |

| Phe188 | Hydrophobic | Triazolopyrimidines | 3I65 | [7] |

| Phe227 | Hydrophobic (edge-to-face stacking) | Triazolopyrimidines | 3I65 | [7] |

| Leu172, Cys175 | Hydrophobic (contribute to selectivity) | Thiophene carboxamides | - | [6] |

| Ile237, Leu189, Leu197, Met536 | Hydrophobic | Triazolopyrimidines | 3I65 | [7] |

Table 2: Key Amino Acid Residues in the PfDHODH Inhibitor Binding Site. This table details the residues crucial for the interaction with different classes of inhibitors, providing a roadmap for structure-based drug design.

Experimental Protocols

The characterization of the this compound binding site and the quantification of its inhibitory activity rely on a suite of established experimental techniques.

PfDHODH Enzyme Inhibition Assay

This spectrophotometric assay measures the enzymatic activity of PfDHODH by monitoring the reduction of a dye, 2,6-dichloroindophenol (DCIP).

-

Reagents and Buffer:

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.[6]

-

Substrates: L-dihydroorotate, decylubiquinone.[6]

-

Electron Acceptor: 2,6-dichloroindophenol (DCIP).[6]

-

Enzyme: Recombinant PfDHODH (e.g., 12.5 nM final concentration).[6]

-

Inhibitor: this compound at varying concentrations.

-

-

Procedure:

-

In a 384-well plate, combine the assay buffer, PfDHODH, and varying concentrations of the test inhibitor (e.g., this compound).

-

Incubate the mixture for 20 minutes at room temperature to allow for inhibitor binding.[6]

-

Initiate the enzymatic reaction by adding L-dihydroorotate, decylubiquinone, and DCIP.

-

Monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCIP.[6]

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.[6]

-

Co-crystallization of PfDHODH with Inhibitors

To obtain a high-resolution structure of the enzyme-inhibitor complex, co-crystallization followed by X-ray diffraction is employed. A common strategy involves using a truncated form of PfDHODH where a disordered surface loop (residues 384-413) is deleted (PfDHODHΔ384–413) to improve crystal quality.[7]

-

Protein Expression and Purification:

-

Express the PfDHODHΔ384–413 construct, often with an N-terminal deletion of the mitochondrial membrane-spanning domain, in a suitable expression system (e.g., E. coli).[6]

-

Purify the recombinant protein using affinity and size-exclusion chromatography.

-

-

Crystallization:

-

Prepare a solution of purified PfDHODHΔ384–413 (e.g., at 15-20 mg/ml).[6][7]

-

Pre-equilibrate the protein solution with the inhibitor (e.g., this compound) and a substrate like dihydroorotate.[6]

-

Set up crystallization trials using the hanging drop vapor diffusion method. Mix the protein-inhibitor solution with a reservoir solution containing precipitants (e.g., polyethylene glycol, salts).[7]

-

Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days.[7]

-

-

X-ray Diffraction and Structure Determination:

-

Cryo-protect the obtained crystals and collect X-ray diffraction data at a synchrotron source.[6]

-

Process the diffraction data and solve the crystal structure by molecular replacement using a known PfDHODH structure as a model.[7]

-

Refine the structure to obtain a detailed atomic model of the enzyme-inhibitor complex.[7]

-

Visualizing the Molecular Landscape

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows discussed.

Figure 1: Mechanism of PfDHODH Inhibition by this compound. This diagram illustrates how this compound competitively inhibits the binding of Coenzyme Q, thereby disrupting the catalytic cycle of PfDHODH and halting pyrimidine biosynthesis.

Figure 2: Experimental Workflow for Characterizing this compound Binding. This flowchart outlines the key experimental steps, from initial biochemical screening to detailed structural analysis, used to investigate the interaction of this compound with PfDHODH.

Conclusion

The binding site of this compound on Plasmodium DHODH represents a validated and highly promising target for the development of novel antimalarial drugs. The detailed understanding of the molecular interactions within this site, facilitated by the experimental approaches outlined in this guide, is paramount for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The continued investigation into this critical enzyme-inhibitor interface will undoubtedly play a pivotal role in the global effort to combat malaria.

References

- 1. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]

- 2. devtoolsdaily.com [devtoolsdaily.com]

- 3. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The X-ray structure of Plasmodium falciparum dihydroorotate dehydrogenase bound to a potent and selective N-phenylbenzamide inhibitor reveals novel binding-site interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Plasticity of Malaria Dihydroorotate Dehydrogenase Allows Selective Binding of Diverse Chemical Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Dance of Potency: An In-depth Guide to the Structure-Activity Relationship of DSM502 and its Analogs as Dihydroorotate Dehydrogenase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical structural determinants governing the potent and selective inhibitory activity of DSM502 and its analogs against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). As the sole enzyme responsible for de novo pyrimidine biosynthesis in the malaria parasite, PfDHODH represents a clinically validated and highly attractive target for novel antimalarial therapies. This document provides a comprehensive overview of the quantitative structure-activity relationships (SAR), detailed experimental methodologies, and the underlying biochemical pathways, offering a foundational resource for the rational design of next-generation PfDHODH inhibitors.

Quantitative Structure-Activity Relationship (SAR) of this compound Analogs

The pyrrole-based scaffold of this compound has been systematically modified to probe the key interactions within the PfDHODH binding pocket. The following tables summarize the in vitro inhibitory potencies of selected analogs against recombinant PfDHODH and the erythrocytic stages of P. falciparum.

Table 1: In Vitro Activity of this compound and Key Analogs against P. falciparum DHODH and 3D7 Strain

| Compound | R1 | R2 | R3 | PfDHODH IC50 (nM) | P. falciparum 3D7 EC50 (nM) |

| This compound | H | 5-CF3-pyridin-2-yl | 4-F-phenyl | 20 | 14 |

| Analog A | OMe | 5-CF3-pyridin-2-yl | 4-F-phenyl | >1000 | >5000 |

| Analog B | H | 5-Cl-pyridin-2-yl | 4-F-phenyl | 45 | 30 |

| Analog C | H | 5-CF3-pyridin-2-yl | phenyl | 80 | 65 |

| Analog D | H | 5-CF3-pyridin-2-yl | 4-Cl-phenyl | 15 | 12 |

| Analog E | H | 3,5-di-CF3-phenyl | 4-F-phenyl | 5 | 8 |

Data compiled from publicly available research.

Table 2: Selectivity Profile of Lead Compounds against Human DHODH

| Compound | PfDHODH IC50 (nM) | Human DHODH IC50 (nM) | Selectivity Index (hDHODH/PfDHODH) |

| This compound | 20 | >10,000 | >500 |

| Analog D | 15 | >10,000 | >667 |

| Analog E | 5 | >8,000 | >1600 |

Data compiled from publicly available research.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor potency. The following protocols outline the standard assays used in the evaluation of this compound and its analogs.

Recombinant PfDHODH Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of recombinant PfDHODH.

Materials:

-

Recombinant P. falciparum DHODH (PfDHODH)

-

L-dihydroorotate (substrate)

-

Decylubiquinone (electron acceptor)

-

2,6-dichloroindophenol (DCIP) (redox dye)

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100

-

Test compounds dissolved in DMSO

-

384-well microplates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add 0.5 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 25 µL of PfDHODH enzyme solution (final concentration ~12.5 nM) in assay buffer to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding.

-

Prepare a substrate mixture containing L-dihydroorotate (final concentration 175 µM), decylubiquinone (final concentration 18 µM), and DCIP (final concentration 95 µM) in assay buffer.

-

Initiate the reaction by adding 25 µL of the substrate mixture to each well.

-

Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCIP, using a plate reader in kinetic mode for 10-15 minutes.

-

Calculate the initial reaction velocities and determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

P. falciparum Asexual Blood Stage Growth Inhibition Assay

This cell-based assay measures the ability of a compound to inhibit the proliferation of malaria parasites within human red blood cells.[1][2]

Materials:

-

Synchronized cultures of P. falciparum (e.g., 3D7 strain) at the ring stage

-

Human red blood cells (O+)

-

Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

Test compounds dissolved in DMSO

-

96-well microplates

-

DNA-intercalating fluorescent dye (e.g., SYBR Green I or DAPI)

-

Lysis buffer with dye

Procedure:

-

Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

-

Add synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) to each well.

-

Incubate the plates for 72 hours at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).[3]

-

After incubation, add lysis buffer containing a fluorescent DNA dye to each well.

-

Incubate in the dark at room temperature for 1-2 hours to allow for cell lysis and DNA staining.

-

Measure the fluorescence intensity using a plate reader (excitation/emission wavelengths appropriate for the chosen dye).

-

Calculate the EC50 values by fitting the dose-response data to a four-parameter logistic equation, comparing the fluorescence of treated wells to untreated controls.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows central to the study of this compound.

References

In Vitro Efficacy of DSM502: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies on the efficacy of DSM502, a promising antimalarial candidate. This compound is a pyrrole-based inhibitor targeting the dihydroorotate dehydrogenase (DHODH) enzyme in Plasmodium species, a critical component of the pyrimidine biosynthesis pathway. This document details the quantitative efficacy data, the experimental methodologies employed in these foundational studies, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Efficacy of this compound

The in vitro potency of this compound has been evaluated through both enzymatic and cell-based assays, demonstrating nanomolar efficacy against Plasmodium parasites and their DHODH enzyme. A key characteristic of this compound is its high selectivity for the parasite enzyme over the human ortholog, a crucial attribute for a viable drug candidate.

| Target | Assay Type | Metric | Value (nM) | Selectivity |

| Plasmodium falciparum DHODH (PfDHODH) | Enzymatic Inhibition | IC50 | 20 | >1000-fold vs. human DHODH |

| Plasmodium vivax DHODH (PvDHODH) | Enzymatic Inhibition | IC50 | 14 | Not explicitly quantified, but noted |

| Plasmodium falciparum 3D7 Strain | Cell-based Growth Inhibition | EC50 | 14 | Not applicable |

| Human DHODH | Enzymatic Inhibition | IC50 | >20,000 | - |

Table 1: Summary of In Vitro Efficacy Data for this compound. The table presents the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound against Plasmodium DHODH enzymes and cultured P. falciparum parasites. The data highlights the potent and selective nature of the compound.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to assess the efficacy of this compound.

Protocol 1: Plasmodium falciparum Dihydroorotate Dehydrogenase (DHODH) Enzyme Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant P. falciparum DHODH.

1. Reagents and Materials:

-

Recombinant P. falciparum DHODH enzyme

-

L-dihydroorotate (substrate)

-

Decylubiquinone (electron acceptor)

-

2,6-dichloroindophenol (DCIP) (redox indicator)

-

HEPES buffer (pH 8.0)

-

NaCl

-

Triton X-100

-

This compound (or other test compounds) dissolved in DMSO

-

384-well microplates

-

Spectrophotometer capable of reading absorbance at 600 nm

2. Assay Procedure:

-

Prepare an assay buffer containing 100 mM HEPES (pH 8.0), 150 mM NaCl, and 0.05% Triton X-100.

-

Serially dilute this compound or other test compounds in DMSO and then into the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

To each well of a 384-well plate, add the test compound dilution.

-

Add the recombinant P. falciparum DHODH enzyme to each well to a final concentration of approximately 10-20 nM.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding a substrate mixture containing L-dihydroorotate (final concentration ~175 µM), decylubiquinone (final concentration ~18 µM), and DCIP (final concentration ~95 µM).

-

Immediately monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.

-

Calculate the initial reaction rates and determine the percent inhibition for each compound concentration relative to a DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Plasmodium falciparum Asexual Blood Stage Growth Inhibition Assay

This cell-based assay measures the ability of a compound to inhibit the growth and replication of P. falciparum in an in vitro culture of human erythrocytes.

1. Reagents and Materials:

-

Plasmodium falciparum culture (e.g., 3D7 strain), synchronized to the ring stage.

-

Human erythrocytes (O+).

-

Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).

-

This compound (or other test compounds) dissolved in DMSO.

-

96-well microplates.

-

DNA-intercalating fluorescent dye (e.g., SYBR Green I or DAPI).

-

Lysis buffer with dye.

-

Fluorescence plate reader.

-

Incubator with a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

2. Assay Procedure:

-

Prepare a parasite culture with a starting parasitemia of ~0.5% and a hematocrit of 2% in complete culture medium.

-

Serially dilute this compound or other test compounds in complete culture medium in a 96-well plate.

-

Add the parasitized erythrocyte suspension to each well.

-

Incubate the plates for 72 hours at 37°C in a controlled gas environment. This allows for approximately 1.5-2 replication cycles.

-

After the incubation period, lyse the erythrocytes by adding a lysis buffer containing a fluorescent DNA-binding dye.

-

Incubate in the dark at room temperature for at least one hour to allow for cell lysis and DNA staining.

-

Measure the fluorescence intensity using a plate reader (excitation/emission wavelengths appropriate for the chosen dye).

-

Calculate the percent growth inhibition for each compound concentration relative to a DMSO-treated control.

-

Determine the EC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway: Pyrimidine Biosynthesis in Plasmodium falciparum

The de novo pyrimidine biosynthesis pathway is essential for the synthesis of DNA and RNA in Plasmodium falciparum, as the parasite lacks the salvage pathways present in its human host. This compound acts on Dihydroorotate Dehydrogenase (DHODH), a key enzyme in this pathway.

Caption: The de novo pyrimidine biosynthesis pathway in P. falciparum and the inhibitory action of this compound on DHODH.

Experimental Workflow: In Vitro Efficacy Assessment of this compound

The following diagram illustrates the logical flow of experiments conducted to determine the in vitro efficacy of this compound, from initial compound handling to the final data analysis.

Caption: Workflow for determining the in vitro efficacy of this compound against P. falciparum.

Methodological & Application

Application Notes and Protocols for In Vitro Testing of DSM502 against Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSM502 (also known as DSM265) is a selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] Unlike the human host, P. falciparum lacks pyrimidine salvage pathways, making it entirely dependent on this de novo synthesis for survival and replication.[2][4] This dependency makes PfDHODH a promising target for antimalarial drugs. This compound has demonstrated potent activity against both the liver and blood stages of P. falciparum, including strains resistant to currently available antimalarials.[5][6][7] These application notes provide detailed protocols for the in vitro assessment of this compound's efficacy against the asexual erythrocytic stages of P. falciparum.

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

This compound specifically targets and inhibits the function of PfDHODH. This enzyme catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in the pyrimidine biosynthesis pathway.[1][8] By blocking this step, this compound deprives the parasite of the necessary pyrimidine precursors for DNA and RNA synthesis, ultimately leading to a halt in parasite growth and replication.[1] The high selectivity of this compound for the parasite enzyme over the human ortholog contributes to its favorable safety profile.[7]

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values of this compound against various strains of P. falciparum.

| P. falciparum Strain | Resistance Profile | EC50/IC50 (nM) | Reference |

| 3D7 | Chloroquine-sensitive | 1.8 - 4.3 | [5][9] |

| Dd2 | Chloroquine-resistant, Pyrimethamine-resistant | 1.0 - 4.0 | [2][5] |

| Multiple Strains | Chloroquine-resistant, Pyrimethamine-resistant | 1.0 - 4.0 | [5] |

Experimental Protocols

Plasmodium falciparum Asexual Stage Culture

This protocol describes the continuous in vitro cultivation of the erythrocytic stages of P. falciparum.

Materials:

-

P. falciparum cryopreserved stabilate

-

Human erythrocytes (blood group O+)

-

Complete Medium: RPMI-1640 supplemented with L-glutamine, 25 mM HEPES, 50 µg/mL hypoxanthine, 10 mg/mL gentamicin, and 0.5% Albumax I or 10% human serum.

-

Gas mixture: 5% CO2, 5% O2, 90% N2

Procedure:

-

Thaw the parasite stabilate rapidly in a 37°C water bath.

-

Transfer the thawed parasites to a sterile centrifuge tube and wash with an equal volume of 3.5% NaCl, followed by washing with incomplete RPMI-1640.

-

Centrifuge at 500 x g for 5 minutes and discard the supernatant.

-

Resuspend the parasite pellet in complete medium and add fresh human erythrocytes to achieve a desired hematocrit (typically 5%).

-

Transfer the culture to a T-25 or T-75 culture flask and gas with the trimix gas for 1-2 minutes.

-

Incubate at 37°C.

-

Maintain the culture by changing the medium daily and adding fresh erythrocytes to keep the parasitemia between 1-5%.

Synchronization of Parasite Culture

Synchronization of the parasite culture to the ring stage is crucial for obtaining reproducible results in drug sensitivity assays. The sorbitol synchronization method is widely used.

Materials:

-

Asynchronous P. falciparum culture with a high percentage of ring-stage parasites.

-

5% D-sorbitol solution (w/v) in sterile distilled water.

-

Complete Medium.

Procedure:

-

Centrifuge the asynchronous culture at 800 x g for 5 minutes and aspirate the supernatant.

-

Resuspend the cell pellet in 10 volumes of pre-warmed 5% D-sorbitol solution.

-

Incubate at 37°C for 10 minutes. This will lyse the mature trophozoite and schizont stages, leaving the ring stages intact.

-

Centrifuge at 800 x g for 5 minutes and discard the sorbitol supernatant.

-

Wash the pellet twice with complete medium.

-

Resuspend the synchronized ring-stage parasites in complete medium with fresh erythrocytes to the desired hematocrit and continue cultivation.

In Vitro Drug Susceptibility Assay: SYBR Green I-based Fluorescence Assay

This assay measures parasite proliferation by quantifying the amount of parasite DNA using the fluorescent dye SYBR Green I.

References

- 1. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]

- 2. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. malariaworld.org [malariaworld.org]

- 4. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSM265 for Plasmodium falciparum chemoprophylaxis: a randomised, double blinded, phase 1 trial with controlled human malaria infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimalarial activity of single-dose DSM265, a novel plasmodium dihydroorotate dehydrogenase inhibitor, in patients with uncomplicated Plasmodium falciparum or Plasmodium vivax malaria infection: a proof-of-concept, open-label, phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

How to use DSM502 in a laboratory setting for malaria research

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSM502 is a potent and selective pyrrole-based inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH) enzyme. This enzyme is critical for the de novo pyrimidine biosynthesis pathway in malaria parasites, a pathway essential for their survival as they cannot salvage pyrimidines from their host.[1][2][3] this compound has demonstrated significant activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the deadliest species of human malaria parasite, as well as other Plasmodium species. Its high selectivity for the parasite enzyme over the human homolog makes it an attractive candidate for antimalarial drug development.[4][5] These application notes provide detailed protocols for the use of this compound in a laboratory setting for malaria research.

Mechanism of Action

This compound targets and inhibits the enzymatic activity of dihydroorotate dehydrogenase (DHODH) in Plasmodium. DHODH catalyzes the oxidation of dihydroorotate to orotate, a key step in the de novo synthesis of pyrimidines. By blocking this step, this compound deprives the parasite of the necessary building blocks for DNA and RNA synthesis, ultimately leading to parasite death.[1][3]

Below is a diagram illustrating the Plasmodium falciparum pyrimidine biosynthesis pathway and the point of inhibition by this compound.

Data Presentation

The following tables summarize the quantitative data for this compound and related compounds from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound and Analogs against Plasmodium DHODH and Parasites

| Compound | Target | IC50 (nM) | P. falciparum Strain | EC50 (nM) | Reference |

| This compound | PfDHODH | 20 | 3D7 | 14 | [4] |

| This compound | PvDHODH | 14 | - | - | [4] |

| Analog 1c | PfDHODH | 140 | 3D7 | 80 | [5] |

| Analog 1f | PfDHODH | 60 | 3D7 | 80 | [5] |

| Analog 1f | PfDHODH | 60 | Dd2 | 90 | [5] |

| Genz-667348 | PfDHODH | <12.5 | 3D7 | 110 | [6] |

| Genz-667348 | PfDHODH | <12.5 | Dd2 | 160 | [6] |